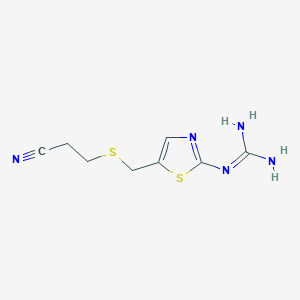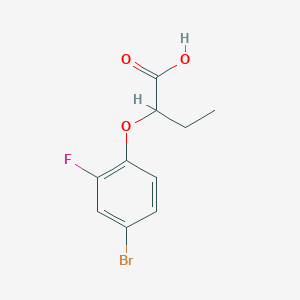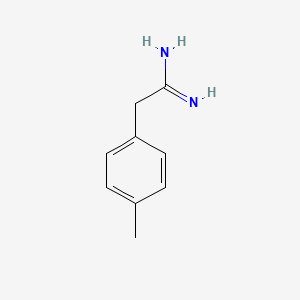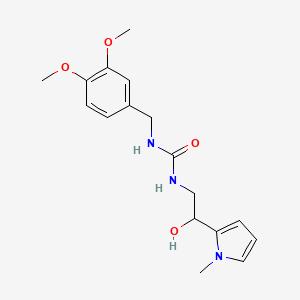
1-(5-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine is a compound with the molecular formula C8H11N5S2 . It appears as a white to light-yellow powder or crystals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N5S2/c9-2-1-3-14-5-6-4-12-8(15-6)13-7(10)11/h4,15H,1,3,5H2,(H4,10,11,12,13) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 241.34 . It’s a solid at room temperature and should be stored in a dark place, sealed, and at a temperature between 2-8°C .科学的研究の応用
Synthetic Procedures and Biological Interest
Compounds containing the guanidine moiety, such as 1-(5-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine, have garnered interest in medicinal chemistry due to their biological activities. These activities span across various therapeutic areas, including cytotoxicity, inhibition of cell proliferation via angiogenesis, and induction of apoptosis. Synthetic chemists are keen on developing new procedures to access guanidine derivatives due to their potential as therapeutic agents. This interest is driven by the guanidine group's classification as a super base, which, when bonded to a benzazole ring, may significantly modify the biological activity of these heterocycles. A review on the chemical aspects of guanidinobenzoazoles highlights recent synthetic approaches to these compounds, including modifications and functionalization with aromatic, carbohydrate, and amino-acid moieties (Rosales-Hernández et al., 2022).
Guanidine Derivatives in Drug Screening
Guanidine derivatives, both from natural and synthetic sources, have found extensive applications in synthetic and medicinal chemistry. These compounds are integral in the development of small peptides, peptidomimetics, and a wide range of pharmaceutical products. Their hydrophilic nature makes guanidine derivatives promising candidates for neurodegenerative therapies, anti-inflammatory agents, anti-protozoal, anti-HIV, chemotherapeutic, and anti-diabetic agents. Despite the potential, there is a call for more comprehensive studies to support their use in various therapeutic areas (Rauf et al., 2014).
Bioactive and Catalytic Applications
The structural diversity and potential bioactivity of guanidine-containing compounds extend to their application in bioinorganic chemistry and catalysis. Guanidine copper complexes, in particular, have been reviewed for their structural characteristics and applications. These compounds demonstrate a variety of coordination modes, offering insights into their donor properties and advantages in copper coordination chemistry. This reflects their potential in addressing complex problems across different chemical fields, underpinning their importance in the design and development of novel drugs and catalytic agents (Bienemann et al., 2011).
Antifungal Agents
The guanidine moiety's basic nature is utilized in developing antifungal agents against human-relevant fungal pathogens. A review covering antifungal agents containing at least one guanidine group from 2004 to 2022 highlights the diversity of guanidine-containing derivatives with antifungal activity. These compounds range from small molecules to polymers and natural products, emphasizing their broad applicability in addressing fungal infections (Baugh, 2022).
Safety and Hazards
作用機序
Target of Action
The primary targets of 1-(5-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine are currently unknown. This compound belongs to the class of organic compounds known as diarylthioethers . These compounds are organosulfur compounds containing a thioether group that is substituted by two aryl groups
Mode of Action
It is known that thiazole derivatives can exhibit diverse biological activities . The presence of the thiazole ring and the cyanoethylthio group may contribute to its interaction with its targets. More research is needed to elucidate the specific interactions and resulting changes.
Biochemical Pathways
Thiazole derivatives have been shown to have significant analgesic and anti-inflammatory activities , suggesting that they may affect pathways related to pain and inflammation
Pharmacokinetics
The compound is a solid at room temperature . It is recommended to be stored in a dark place, sealed in dry conditions, at 2-8°C These properties may affect its bioavailability
Result of Action
As mentioned earlier, thiazole derivatives can exhibit significant analgesic and anti-inflammatory activities . This suggests that the compound may have similar effects. More research is needed to confirm these effects and to identify other potential effects.
Action Environment
The action, efficacy, and stability of 1-(5-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature. For instance, the compound is recommended to be stored at 2-8°C in a dark place, sealed in dry conditions , suggesting that it may be sensitive to light, moisture, and temperature
特性
IUPAC Name |
2-[5-(2-cyanoethylsulfanylmethyl)-1,3-thiazol-2-yl]guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5S2/c9-2-1-3-14-5-6-4-12-8(15-6)13-7(10)11/h4H,1,3,5H2,(H4,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZPFQMDAQAFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N=C(N)N)CSCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(5-Bromo-2,4-dimethylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B2801596.png)


![N-(4-bromophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2801600.png)
![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2801603.png)
![8-bromo-3-(3,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2801605.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2801606.png)
![N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2801610.png)
![3,4-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]benzenecarboxamide](/img/structure/B2801611.png)

![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(1H-indol-2-yl)methanone](/img/structure/B2801613.png)
![(2E)-N-(2-methoxyanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B2801615.png)
![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-diethoxyphenyl)methanone](/img/structure/B2801618.png)
